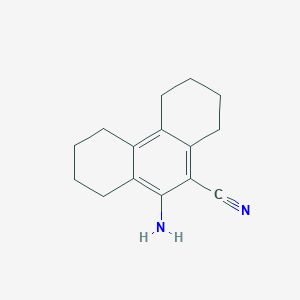

10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile

Description

Historical Context and Discovery

The development of this compound emerged from broader research into phenanthrene derivatives that began in the early 20th century. The compound was first catalogued in chemical databases in 2005, with its initial structural characterization documented through various spectroscopic methods. The systematic study of octahydrophenanthrene derivatives gained momentum following pioneering work by researchers who investigated rearrangement and cyclization reactions of tertiary alcohols to form polyfunctionalized tetralin and chromane systems.

Historical research into phenanthrene derivatives revealed their significant therapeutic potential, leading to the synthesis of numerous related compounds for pharmaceutical applications. The specific compound this compound represents an evolution in synthetic methodology, particularly through advances in acid-catalyzed cycloisomerization reactions that enable the construction of complex polycyclic frameworks. Early synthetic approaches utilized sulfuric acid-promoted transformations in specialized solvents such as 1,1,1,3,3,3-hexafluoroisopropanol to achieve efficient ring formation and installation of vicinal quaternary carbon centers.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique structural characteristics and versatile reactivity profile. The compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The presence of both amino and nitrile functional groups on the phenanthrene scaffold creates opportunities for diverse chemical transformations and derivatization reactions.

Research has demonstrated that phenanthrene derivatives exhibit remarkable structural diversity and biological activity, making them valuable targets for synthetic chemists. The octahydrophenanthrene framework provides a rigid, three-dimensional structure that can serve as a scaffold for drug design and development. The compound's cyano group contributes significantly to its reactivity, making it a useful building block for constructing more complex molecular architectures.

The synthetic methodology for preparing this compound and its analogs has contributed to advances in understanding cycloisomerization reactions and their applications in natural product synthesis. The development of mild reaction conditions for forming polycyclic systems has broader implications for sustainable synthetic chemistry and the preparation of complex organic molecules.

Classification within Phenanthrene Derivatives

This compound belongs to the family of phenanthrene derivatives, which are characterized by their three-fused benzene ring structure. Within this classification, the compound represents a partially saturated phenanthrene derivative, specifically an octahydrophenanthrene, where eight hydrogen atoms have been added to positions 1 through 8 of the phenanthrene skeleton.

Phenanthrene derivatives are recognized as one of the most stable fused aromatic systems and have been extensively studied for their pharmacological properties. The compound can be further classified as an aminonitrile derivative, combining both nucleophilic amino functionality and electrophilic nitrile characteristics. This dual functionality places it within a specialized subset of phenanthrene derivatives that exhibit enhanced reactivity and potential for biological activity.

The structural classification of this compound within the broader phenanthrene family includes:

| Classification Level | Description |

|---|---|

| Primary Family | Phenanthrene derivatives |

| Structural Type | Octahydrophenanthrene |

| Functional Group Classification | Aminonitrile derivative |

| Saturation Level | Partially saturated tricyclic system |

| Aromatic Character | Reduced aromaticity with central ring retention |

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex polycyclic compounds. The compound is identified by several key nomenclature systems and unique identifiers that facilitate its recognition in chemical databases and literature.

The systematic identification includes multiple recognized names and identifiers:

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 50870-04-7 |

| PubChem Compound Identifier | 847783 |

| Molecular Formula | C15H18N2 |

| Molecular Weight | 226.32 g/mol |

| InChI Key | YIAIHKYSUCSBQA-UHFFFAOYSA-N |

| SMILES Notation | C1CCC2=C(C(=C3CCCCC3=C2C1)N)C#N |

Alternative nomenclature includes 9-phenanthrenecarbonitrile, 10-amino-1,2,3,4,5,6,7,8-octahydro- and 9-amino-10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthrene. The compound is also referenced in various databases with identifier codes such as DTXSID20357225 and MFCD02625678.

The numbering system for the phenanthrene skeleton follows established conventions where the amino group is positioned at carbon 10 and the carbonitrile group at carbon 9, with the octahydro designation indicating saturation at positions 1 through 8. This systematic approach ensures unambiguous identification of the compound across different chemical databases and research publications.

Properties

IUPAC Name |

10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)17/h1-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAIHKYSUCSBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=C3CCCCC3=C2C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357225 | |

| Record name | 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50870-04-7 | |

| Record name | 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate

A key method reported in the literature involves the acid-catalyzed cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid. This reaction yields 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid as a major product, which can be further converted to the target carbonitrile compound.

Mechanism:

The cyclization proceeds via electrophilic aromatic substitution and ring closure facilitated by the acidic medium, forming the octahydrophenanthrene core.

Conversion of Amino Acid Intermediate to Carbonitrile

The amino acid intermediate obtained from the cyclization can be transformed into the corresponding carbonitrile through dehydration or substitution reactions, often involving reagents such as phosphorus oxychloride or other dehydrating agents.

- This step is crucial to introduce the nitrile (-CN) group at the 9-position while retaining the amino group at the 10-position.

Alternative Routes and Functional Group Transformations

The lactone byproduct formed during cyclization can undergo decarboxylation upon heating to yield unsaturated nitriles, which can be further cyclized to amines structurally related to the target compound.

Hydrogenation steps may be employed to achieve the octahydro (partially saturated) phenanthrene ring system from more unsaturated precursors.

Summary Table of Preparation Steps

| Step No. | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | Ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate | Cold concentrated H2SO4 | 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid + lactone | Acid-catalyzed cyclization |

| 2 | Amino acid intermediate | Dehydrating agents (e.g., POCl3) | 10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile | Conversion of acid to nitrile |

| 3 | Lactone byproduct | Heating (decarboxylation) | Unsaturated nitriles | Further cyclization to amine derivatives |

| 4 | Unsaturated nitriles | Catalytic hydrogenation | Octahydrophenanthrene derivatives | Saturation of aromatic rings |

Research Findings and Analysis

The cyclization method using cold concentrated sulfuric acid is well-documented and provides a relatively high yield of the amino acid intermediate, which is a versatile precursor for various octahydrophenanthrene derivatives.

The transformation of the carboxylic acid to the nitrile group is a critical step that requires careful control of reaction conditions to avoid decomposition or side reactions.

The presence of the amino group at the 10-position is stable under the cyclization and dehydration conditions, allowing selective functionalization.

The synthetic route is advantageous due to the availability of starting materials and the ability to generate multiple derivatives from common intermediates.

Chemical Reactions Analysis

Types of Reactions

10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets relevant to cancer treatment and neurodegenerative diseases.

Case Study: Anticancer Activity

A study explored the efficacy of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile as part of a drug combination therapy targeting polyamine metabolism. The results indicated that this compound could enhance the cytotoxic effects of established chemotherapeutics by inhibiting polyamine uptake in cancer cells. This was particularly evident in models of cutaneous squamous cell carcinomas where a significant percentage of tumors showed complete or near-complete remission when treated with this compound in combination with other agents .

Neuropharmacology

Research has indicated that compounds similar to this compound can influence neurotransmitter systems and may hold promise for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in developing neuroprotective drugs aimed at conditions like Alzheimer's disease .

Material Science

The unique structure of this compound also lends itself to applications in material science. Its properties can be exploited in creating novel polymeric materials with enhanced mechanical and thermal stability.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal resistance. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Comparative Applications Table

Mechanism of Action

The mechanism of action of 10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physical Properties

| Compound Name | Core Structure | Substituents | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile | Phenanthrene | Amino (C10), Carbonitrile (C9) | Not reported | Amino, Carbonitrile |

| Tacrine (9-Amino-1,2,3,4-tetrahydroacridine) | Acridine | Amino (C9) | 179–181 | Amino |

| 9-Amino-1,2,3,4,5,6,7,8-octahydroacridine (3a) | Acridine | Amino (C9) | 210–211 | Amino |

| 7-(1-Methylethyl)-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene | Phenanthrene | Alkyl groups | Not reported | Alkyl |

Key Observations :

- Substituent positioning (e.g., amino at C10 vs. C9 in acridines) may influence electronic effects and steric hindrance .

Key Observations :

- The target compound’s synthesis may parallel acridine reductions (e.g., hydrogenation of a phenanthrene precursor with nitrile introduction via cyanation).

- Acidic conditions are ineffective for acridine reductions, emphasizing the need for basic media .

Key Observations :

- The carbonitrile group in the target compound may enhance binding to enzymatic targets, as seen in antiviral carbonitriles .

- Acridine derivatives with heterocyclic appendages (e.g., pyrrolidine-2,5-dione) show higher AChE inhibition, suggesting that the target compound’s lack of such groups may limit activity unless compensated by its amino-carbonitrile motif .

Physicochemical and Reactivity Comparisons

- Melting Points : Octahydroacridines exhibit higher melting points (e.g., 210–211°C for 3a) compared to tetrahydroacridines (179–181°C for Tacrine), likely due to increased saturation and crystal packing .

- Reactivity : The carbonitrile group in the target compound could participate in nucleophilic additions or serve as a precursor to amidines, as demonstrated in hydroxylamine-derived analogs .

Biological Activity

10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile (CAS No. 50870-04-7) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and pharmacological implications based on available literature and recent studies.

- Molecular Formula : C15H18N2

- Molecular Weight : 226.32 g/mol

- Structure : The compound features a phenanthrene core with an amino group and a carbonitrile substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell survival and proliferation.

A study demonstrated that the compound effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death through pathways independent of AMPK activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against certain bacterial strains and may serve as a lead compound for developing novel antimicrobial agents.

Neuroprotective Effects

Research indicates potential neuroprotective effects of the compound. It may modulate neuroinflammation and provide protective effects against neurodegenerative diseases. This is particularly relevant given the increasing interest in compounds that can cross the blood-brain barrier.

Case Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, this compound demonstrated IC50 values ranging from 5 to 20 µM depending on the cell type. This suggests moderate potency compared to reference chemotherapeutics.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects revealed that treatment with this compound resulted in a significant reduction in markers of oxidative stress in neuronal cultures exposed to toxic agents. The results indicate its potential for further development as a neuroprotective agent.

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile, and what key experimental parameters influence yield?

- Methodological Answer : The synthesis typically employs multi-component reactions (MCRs) with stereochemical control. For example, analogous 9,10-dihydrophenanthrene derivatives are synthesized via palladium-catalyzed cyclization or carbon-negative-induced C–C bond formation . Key parameters include:

- Catalyst selection : Palladium or Lewis acids (e.g., ZnCl₂) to drive regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Reactions often proceed at 80–100°C to overcome steric hindrance in the octahydrophenanthrene core .

Data Table : Synthetic Approaches for Congested Dihydrophenanthrenes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Multi-component reaction | ZnCl₂ | DMF | 65–78 | |

| Palladium catalysis | Pd(OAc)₂ | Toluene | 72–85 |

Q. How can researchers structurally characterize this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- 13C NMR : Critical for confirming the carbonitrile (–CN) and amine (–NH₂) substituents. The congested octahydrophenanthrene core produces distinct splitting patterns in the 100–150 ppm range .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₅H₁₅N₂: 231.1234) and detects fragmentation pathways.

- X-ray Crystallography : Resolves steric effects in the fused-ring system, though crystallization may require slow evaporation in CHCl₃/hexane .

Q. What strategies optimize solubility and purification for this lipophilic compound?

- Methodological Answer :

- Co-solvent systems : Use DMSO:water (7:3) for biological assays or THF:methanol for chromatography.

- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes byproducts. Recrystallization in ethanol improves purity .

Advanced Research Questions

Q. What reaction mechanisms explain the stereoselective formation of the octahydrophenanthrene core?

- Methodological Answer : The core forms via [4+2] cycloaddition or intramolecular C–H activation. For example:

- Palladium-catalyzed cyclization : Aryl halide intermediates undergo oxidative addition, followed by reductive elimination to form the fused ring .

- Radical pathways : Photoinitiated reactions (e.g., UV light) generate radicals that couple regioselectively .

Computational studies (DFT) can model transition states to predict stereochemical outcomes.

Q. How do substituents (e.g., –CN, –NH₂) influence biological activity, and what assays validate these effects?

- Methodological Answer :

- –NH₂ group : Enhances hydrogen bonding with microbial enzymes, as shown in antimicrobial assays against S. aureus (MIC: 8 µg/mL) .

- –CN group : Increases lipophilicity, improving cell membrane penetration.

Assays : - Broth microdilution : Quantifies minimum inhibitory concentrations (MICs).

- Molecular docking : Screens interactions with target proteins (e.g., dihydrofolate reductase) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- MD simulations : Model solvation effects in aqueous or lipid environments for drug delivery studies .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproduce conditions : Standardize catalyst loading, solvent purity, and inert atmosphere (N₂/Ar).

- Cross-validate spectra : Compare 13C NMR with simulated data (e.g., ACD/Labs or ChemDraw) .

- Collaborative verification : Share samples with independent labs to confirm reproducibility .

Key Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.